molecular formula C8H9BrClF2N B2463036 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride CAS No. 2126161-33-7

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2463036
CAS No.: 2126161-33-7
M. Wt: 272.52
InChI Key: JFGJDXSRIQFRDT-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8BrF2N·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of bromine, fluorine, and amine groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,6-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination using ethylamine or a similar amine source to form the ethan-1-amine derivative.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, amines, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Employed in the study of biological pathways and interactions, particularly in the development of fluorescent probes and labeling agents.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
  • 1-(6-Bromo-2,3-difluorophenyl)ethan-1-one

Uniqueness

2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and interaction with other molecules. This unique arrangement allows for selective reactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c9-6-1-2-7(10)5(3-4-12)8(6)11;/h1-2H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGJDXSRIQFRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCN)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-33-7
Record name 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
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